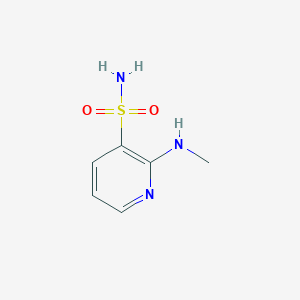

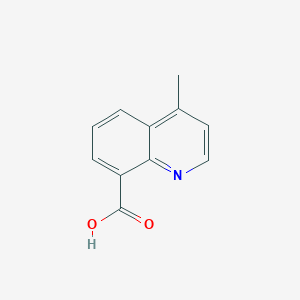

2-(Methylamino)pyridine-3-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions. One study utilized a novel quinoline-based dendrimer-like ionic liquid as a catalyst for the synthesis of new pyridines containing a sulfonamide moiety. The reaction proceeded via a cooperative vinylogous anomeric-based oxidation mechanism under mild conditions, resulting in high yields of the target molecules .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Sulfonamides in Medicinal Chemistry

Sulfonamides, including structures similar to 2-(Methylamino)pyridine-3-sulfonamide, have a prominent place in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide moiety is integral to many clinically used drugs across various therapeutic categories. Recent studies have highlighted the significant antitumor activity of sulfonamide compounds such as apricoxib and pazopanib, which are notable for their ability to target multiple receptor tyrosine kinases involved in cancer progression. The ongoing need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools emphasizes the importance of this functional group in drug development. This highlights the privileged status of the sulfonamide motif in the pharmaceutical landscape, indicating its potential inclusion in future therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Human Health

The presence of sulfonamides in the environment, stemming primarily from agricultural activities, has been a growing concern. These compounds can induce changes in microbial populations that might pose health risks to humans. The global nature of this issue underscores the complexity of managing pharmaceutical pollutants and highlights the necessity for innovative approaches to mitigate the environmental impact of sulfonamide drugs, including those related to this compound derivatives (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Synthesis and Chemical Applications

The synthesis and chemical applications of sulfonamides have been extensively explored due to their significant pharmacological properties. Research in this area focuses on developing new methodologies for creating sulfonamide derivatives with enhanced activity and selectivity for various biological targets. This includes efforts to design sulfonamide-based drug molecules that offer broad-spectrum activity, high efficacy, and low toxicity. Such endeavors aim to expand the medicinal applications of sulfonamide compounds, demonstrating the ongoing innovation in the chemical synthesis of therapeutically relevant molecules (Shichao et al., 2016).

Propiedades

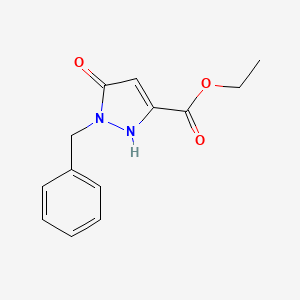

IUPAC Name |

2-(methylamino)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-8-6-5(12(7,10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNCTODTRBQOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

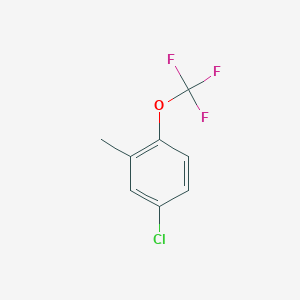

![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)